molecular formula C30H50O3 B12664949 Soyasapogenol F CAS No. 104033-83-2

Soyasapogenol F

Cat. No.: B12664949
CAS No.: 104033-83-2
M. Wt: 458.7 g/mol
InChI Key: FAQHDLWADGCEMS-ZMNQYPNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Soyasapogenol F is a triterpenoid compound derived from soybeans. . This compound is one of the aglycones of soyasaponins, which are saponins found in soybeans. These compounds have been studied for their potential health benefits and bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of soyasapogenol F typically involves the extraction and purification from soybean sources. The process begins with the extraction of soyasaponins from soybeans, followed by hydrolysis to obtain the aglycones, including this compound . The hydrolysis process can be carried out using acidic or enzymatic methods. For example, acidic hydrolysis involves treating the soyasaponins with hydrochloric acid under controlled conditions to break down the glycosidic bonds and release the aglycones .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extracted saponins are then subjected to hydrolysis to obtain the aglycones. The final step involves purification using techniques such as column chromatography to isolate this compound in its pure form .

Comparison with Similar Compounds

Soyasapogenol F is structurally similar to other soyasapogenols, such as soyasapogenol A and soyasapogenol B . it has unique properties that distinguish it from these compounds. For example, this compound has been shown to have higher bioavailability and different metabolic pathways compared to soyasapogenol A and B . This uniqueness makes this compound a valuable compound for various applications.

List of Similar Compounds

  • Soyasapogenol A
  • Soyasapogenol B
  • Oleanolic acid
  • Hederagenin
  • Serjanic acid
  • Diosgenin

Properties

CAS No.

104033-83-2

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21-,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1

InChI Key

FAQHDLWADGCEMS-ZMNQYPNASA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O

Canonical SMILES

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.